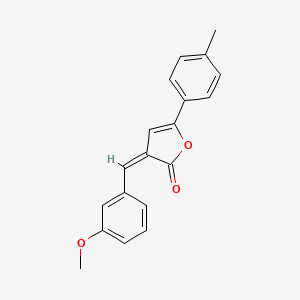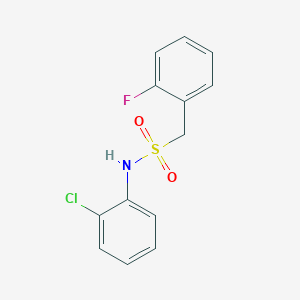
N-(2-chlorophenyl)-1-(2-fluorophenyl)methanesulfonamide
Descripción general
Descripción
N-(2-chlorophenyl)-1-(2-fluorophenyl)methanesulfonamide, commonly known as CFMS, is a chemical compound with a molecular formula C13H10ClFNO2S. It is a sulfonamide derivative and belongs to the class of organic compounds known as benzenesulfonamides. CFMS has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of CFMS is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. CFMS has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
CFMS has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. CFMS has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Additionally, CFMS has been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMS has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. CFMS is also stable under a wide range of conditions, making it suitable for use in various assays. However, CFMS has some limitations. It is highly insoluble in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of CFMS is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on CFMS. One potential application is in the development of novel antibacterial and antifungal agents. CFMS has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for further development. Another potential application is in the treatment of cancer. CFMS has been found to have antitumor activity in various cancer cell lines, and further research may lead to the development of novel anticancer agents. Additionally, CFMS has potential applications in material science, including the development of new sensors and catalysts.
Aplicaciones Científicas De Investigación
CFMS has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antibacterial, antifungal, and antitumor properties. CFMS has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Its antitumor activity has been demonstrated in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-6-2-4-8-13(11)16-19(17,18)9-10-5-1-3-7-12(10)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFAWINCMIZUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4739787.png)
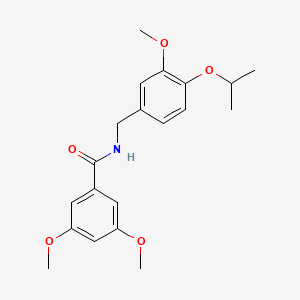
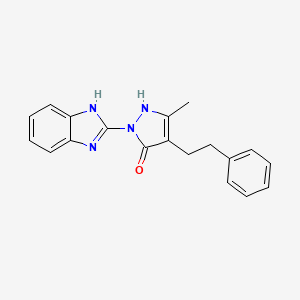
![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)

![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)
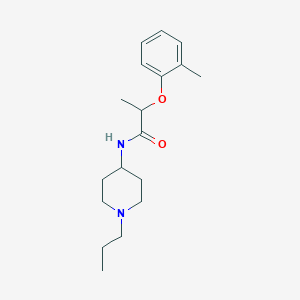
![N-[4-(aminosulfonyl)phenyl]-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739842.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)
![2-[(3-phenylpropyl)thio]-1H-benzimidazole](/img/structure/B4739850.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4739873.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B4739877.png)
